Chlorflurazole

Descripción

Historical Perspectives in Agrochemical Research

The development of synthetic organic agrochemicals gained significant momentum in the mid-20th century, marking a new era in crop protection. wikipedia.orgdipalme.orgwww.csiro.au The period from the 1960s to the 1980s was particularly notable for the introduction of more selective agrochemicals. wikipedia.org Within this context, the benzimidazole (B57391) class of fungicides emerged in the 1960s and early 1970s, offering broad-spectrum and systemic action against various plant diseases. apsnet.orgresearchgate.net Benomyl (B1667996), introduced by DuPont in 1970, was a pioneering broad-spectrum systemic fungicide from this class. apsnet.org

The 2-trifluoromethylbenzimidazole partial structure, a key feature of Chlorflurazole, is found in compounds known to be uncoupling agents of oxidative phosphorylation and are used as fungicides and herbicides. acs.org Research into the effects of various herbicides on soil microbiology, including nitrification, was also an area of study during this period. The development of new agrochemicals has been driven by the need to overcome challenges such as pest adaptation and to provide more effective and selective solutions for crop protection. wikipedia.orgnih.gov

Significance of Benzimidazole Scaffolds in Chemical Biology

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal and agricultural chemistry. doaj.orgbenthamscience.com Composed of a fused benzene (B151609) and imidazole (B134444) ring, this structure is structurally similar to naturally occurring nucleotides, allowing it to interact with various biopolymers. nih.govnih.gov This characteristic has made benzimidazole and its derivatives a focus of research for a wide range of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties. doaj.orgnih.gov

The versatility of the benzimidazole nucleus allows for synthetic modifications to create new compounds with diverse therapeutic and agricultural applications. nih.govijpsjournal.com In agrochemical research, derivatives of 2-trifluoromethylbenzimidazole, such as Chlorflurazole and fenazaflor, have demonstrated significant herbicidal and insecticidal activities. nih.gov The stability, bioavailability, and broad spectrum of biological efficiency contribute to the continued interest in benzimidazole scaffolds in drug discovery and agrochemical development. benthamscience.com

Current Trajectories of Academic Inquiry on Chlorflurazole

Current academic inquiry continues to explore the properties and applications of compounds containing the benzimidazole scaffold. Research is ongoing to synthesize and evaluate new N-heterocyclic compounds, including those with a pyrimidine (B1678525) moiety, for potential herbicidal activity. nih.gov Studies also investigate the environmental fate of related agrochemicals, such as the adsorption and desorption of chlorfluazuron (B1668723) in different soil types to predict its potential for water contamination. jksus.orgresearchgate.net

Furthermore, the molecular mechanisms of action of benzimidazole-containing compounds remain an active area of research. For instance, the interaction of these compounds with biological targets and the mechanisms of resistance are continuously studied to develop more effective and sustainable pest management strategies. wikipedia.orgagropages.com The development of computational models to predict the toxicity of chemical compounds, including those with the 2-trifluoromethylbenzimidazole structure, is another area of contemporary research. acs.org

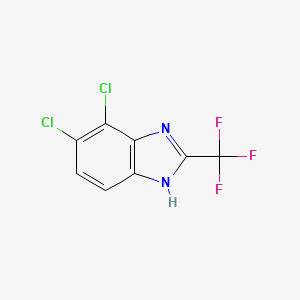

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSROTSBULDYPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041773 | |

| Record name | Chlorflurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)- appears as a crystalline solid. Fine white needles when pure; the commercial material is brownish. Used as an herbicide. (EPA, 1998), Solid (white when pure); Commercial product is brownish; [HSDB] | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Chlorofluorazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

(Non-Specific -- Pesticide, solid, n.o.s.) May burn, but does not ignite readily. (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

69 PPM IN WATER @ 25 °C; SPARINGLY SOL IN METHYL NAPHTHALENE & BENZENE; SOL UP TO 25% IN ETHANOL, ETHER, CHLOROFORM, PROPYLENE GLYCOL, GLYCEROL FORMAL, METHYL NAPHTHALENE; VERY SOL IN ACETONE. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | CHLOROFLUORAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4e-05 mmHg at 72.5 °F (EPA, 1998), 0.0000029 [mmHg], 4X10-5 MM HG @ 22.5 °C | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | Chlorofluorazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | CHLOROFLUORAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, FORMING FINE WHITE NEEDLES WHEN PURE. | |

CAS No. |

3615-21-2 | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorflurazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorflurazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorflurazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORFLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXH1IGJ511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROFLUORAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

415 to 417 °F (EPA, 1998), 213-214 °C | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 107 | |

| Record name | CHLOROFLUORAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Chlorflurazole

Established Synthetic Pathways for the Chlorflurazole Core Structure

The formation of the fundamental benzimidazole (B57391) scaffold, as seen in chlorflurazole (4,5-dichloro-2-trifluoromethyl-benzimidazole), relies on established organic reactions that have been refined for efficiency and yield. bcpc.org

A primary and widely adopted method for constructing the benzimidazole ring system is the cyclocondensation of ortho-phenylenediamines (or benzene-1,2-diamines) with various carbonyl-containing compounds. conicet.gov.ar This reaction involves the condensation of the two adjacent amine groups of the o-phenylenediamine (B120857) with a two-carbon electrophilic unit, which cyclizes to form the imidazole (B134444) portion of the benzimidazole structure. beilstein-journals.org

The choice of the reaction partner for the o-phenylenediamine dictates the substituent at the 2-position of the resulting benzimidazole. Common reactants include:

Carboxylic Acids: The Phillips procedure involves the reaction of o-phenylenediamines with carboxylic acids. mdpi.com This method often requires heat or acidic conditions to facilitate the dehydration and cyclization process. conicet.gov.ar

Aldehydes: Condensation with aldehydes is another prevalent route. beilstein-journals.org This reaction can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, although reaction conditions can be optimized to favor one product. beilstein-journals.org The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) can enhance selectivity. beilstein-journals.org

Other Carboxylic Acid Derivatives: Nitriles and orthoesters can also serve as the electrophilic partner in the cyclocondensation reaction. conicet.gov.ar

These reactions often face challenges such as harsh conditions, long reaction times, and the need for expensive or hazardous reagents. conicet.gov.ar Consequently, modern approaches often employ microwave-assisted synthesis to accelerate the reaction and improve yields. conicet.gov.arresearchgate.net For the synthesis of chlorflurazole specifically, a substituted o-phenylenediamine, namely 4,5-dichloro-1,2-phenylenediamine, would be the required starting material.

Table 1: Reagents for Cyclocondensation with o-Phenylenediamines

| Reagent Type | Example | Resulting 2-Substituent | Reference |

|---|---|---|---|

| Carboxylic Acid | Trifluoroacetic Acid | Trifluoromethyl (-CF3) | conicet.gov.ar |

| Aldehyde | Benzaldehyde | Phenyl | beilstein-journals.org |

| Acid Derivative | Nitriles, Orthoesters | Varies based on R-group | conicet.gov.ar |

The trifluoromethyl (-CF3) group is a key feature of chlorflurazole, significantly influencing its chemical properties due to its high electronegativity and lipophilicity. conicet.gov.arresearchgate.netwikipedia.org The introduction of this group is typically achieved by using a starting material that already contains the -CF3 moiety, rather than by direct trifluoromethylation of the pre-formed benzimidazole ring.

A common strategy begins with a precursor like 1-chloro-2-nitro-4-(trifluoromethyl)benzene. conicet.gov.ar This starting material undergoes a sequence of reactions:

Nucleophilic Aromatic Substitution: The nitro-activated chlorine atom is displaced by an amine (N-alkylation) to produce N-alkyl-2-nitro-4-(trifluoromethyl)anilines. conicet.gov.ar

Nitro Group Reduction: The nitro group is then reduced to an amine, typically through catalytic hydrogenation (e.g., using palladium on carbon), to yield the key intermediate: an N-alkyl-4-(trifluoromethyl)-o-phenylenediamine. conicet.gov.ar

Cyclocondensation: This substituted o-phenylenediamine is then cyclized with a suitable C1 electrophile (like a carboxylic acid or its derivative) to form the 1,2-dialkyl-5-(trifluoromethyl)benzimidazole core. conicet.gov.arresearchgate.net

Alternative methods for introducing a trifluoromethyl group into organic molecules exist, such as using Ruppert's reagent (CF3SiMe3) or through copper-catalyzed reactions with reagents like potassium (trifluoromethyl)trimethylborate, although these are more general methods for trifluoromethylation. wikipedia.orgruhr-uni-bochum.devt.edu

Cyclocondensation Reactions of o-Phenylenediamines

Synthesis of Chlorflurazole Analogs and Structurally Related Derivatives

Building upon the core benzimidazole structure of chlorflurazole, chemists have synthesized a wide range of analogs and related heterocyclic compounds by modifying substituents or linking the benzimidazole to other chemical scaffolds.

The benzimidazole core is a versatile scaffold for creating libraries of related compounds. mdpi.com Starting from a functionalized benzimidazole, various derivatives can be prepared. For instance, (1H-benzimidazol-2-yl)methanol derivatives can be synthesized via the Phillips procedure and then serve as a platform for further modifications. mdpi.com

Key synthetic transformations include:

Chlorination: The hydroxyl group of (1H-benzimidazol-2-yl)methanol can be converted to a chloromethyl group using reagents like thionyl chloride, yielding 2-(chloromethyl)-1H-benzimidazole derivatives. mdpi.com This reactive intermediate is a valuable building block for further elaboration. nih.gov

Oxidation: The same methanol (B129727) derivative can be oxidized to the corresponding benzimidazole-2-carboxylic acid using an oxidizing agent such as potassium permanganate. mdpi.com

N-Alkylation/N-Arylation: The nitrogen atom(s) of the imidazole ring can be substituted through reactions with alkyl or aryl halides. mdpi.com

Fluorination: New fluoro-benzimidazole derivatives have been synthesized, often by starting with fluorine-substituted phenylenediamines, and then building the benzimidazole ring, followed by the addition of side chains like hydrazones. nih.gov

Table 2: Synthesis of Benzimidazole Analogs from (1H-benzimidazol-2-yl)methanol

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Chlorination | Thionyl Chloride (SOCl2) | 2-(Chloromethyl)-1H-benzimidazole | mdpi.com |

| Oxidation | Potassium Permanganate (KMnO4) | Benzimidazole-2-carboxylic Acid | mdpi.com |

Structurally distinct from benzimidazoles, chloro-fluorine containing hydroxy pyrazolines represent another class of related heterocyclic compounds. nih.gov Their synthesis does not start from chlorflurazole but involves a multi-step pathway that builds the pyrazoline ring from acyclic precursors. nih.govresearchgate.net

The general synthetic route is as follows:

Claisen-Schmidt Condensation: Chloro-fluorine substituted chalcones are first prepared through the base-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govresearchgate.net

Bromination: The α,β-unsaturated ketone system of the chalcone (B49325) is subjected to bromination to yield a chalcone dibromide. nih.govresearchgate.net

Cyclization/Condensation: The chalcone dibromide is then reacted with an aryloxy acid hydrazide in the presence of a base like triethylamine. This step results in a cyclization reaction that forms the 5-hydroxy-pyrazoline ring structure. nih.gov

Microwave-assisted synthesis has also been employed for creating fluorine-containing pyrazolines, often leading to faster reactions and higher yields compared to conventional heating. arkat-usa.org

Hybrid molecules that merge the benzimidazole scaffold with a pyrimidine (B1678525) ring have been synthesized to explore novel chemical space. nih.govmdpi.comrsc.org A common strategy involves linking the two pre-formed heterocyclic systems.

One established method involves:

Synthesis of Precursors: The two key building blocks, 2-(chloromethyl)-1H-benzimidazole and a 1,2,3,4-tetrahydropyrimidine-2-thiol derivative, are synthesized separately. nih.gov The latter is often prepared via a modified Biginelli reaction. mdpi.com

Condensation: The two fragments are then condensed together. The reaction between the thiol group of the pyrimidine derivative and the chloromethyl group of the benzimidazole, typically carried out in the presence of a base like potassium hydroxide, forms a thioether linkage, covalently joining the two heterocyclic rings. nih.gov

This modular approach allows for the generation of a library of hybrid compounds by varying the substituents on either the benzimidazole or the pyrimidine portion. mdpi.comrsc.org

Indole (B1671886) and Carbazole (B46965) Derivatives

The synthesis of indole and carbazole derivatives is a key strategy for modifying the core structure of Chlorflurazole, aiming to explore structure-activity relationships. These syntheses often involve building the heterocyclic indole or carbazole ring system onto a pre-existing molecular scaffold or coupling the parent heterocycle through a suitable linker.

Carbazole Derivatives: Carbazole and its derivatives are significant nitrogen-containing aromatic heterocycles. dergipark.org.tr The synthesis of carbazole derivatives can be achieved through several established routes. One common approach involves the reaction of an amino-substituted precursor with chloroacetyl chloride to form an acetamide (B32628) intermediate. dergipark.org.trresearchgate.net This intermediate can then undergo further reactions to yield the desired carbazole derivatives. For instance, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, prepared from 3-amino-9-ethyl-9H-carbazole, serves as a versatile starting material for coupling with various mercapto-heterocycles. dergipark.org.tr Another powerful method for forming the carbazole ring system is the Diels-Alder reaction, where indole-based dienes react with dienophiles to construct the complex carbazole framework. metu.edu.tr More traditional methods, such as the Ullmann coupling reaction to form a biphenyl (B1667301) intermediate followed by cyclization with phosphoric acid, are also employed for synthesizing the carbazole core. google.com

Indole Derivatives: Indole derivatives are ubiquitous in biologically active molecules, and their synthesis is a cornerstone of medicinal chemistry. nih.govresearchgate.net A variety of methods have been developed for their construction. One innovative, metal-free approach involves a two-step sequence starting from aryl triazole-containing compounds. mdpi.com This process proceeds through a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and nucleophilic addition to form N-aryl ethene-1,1-diamines, which are subsequently cyclized in the presence of iodine to yield the target 1H-indoles. mdpi.com This method allows for the introduction of N-substituents at the indole C2 position. mdpi.com Microflow synthesis has also emerged as a highly efficient method for producing indole derivatives, minimizing the formation of unwanted byproducts by enabling precise control over short reaction times. labmanager.com

Table 1: Representative Synthetic Reactions for Indole and Carbazole Derivatives

| Derivative Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carbazole | 3-amino-9-ethyl-9H-carbazole, Chloroacetyl chloride | Toluene, Triethylamine, 0–5 °C | 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | dergipark.org.tr |

| Carbazole | Biphenyl compound with amino group | Phosphoric Acid | Carbazole derivative | google.com |

| Carbazole | Indole-based diene, Dienophile (e.g., N-methylmaleimide) | Diels-Alder Reaction | Fused carbazole cycloadduct | metu.edu.tr |

| Indole | Aryl triazole fragment-containing compound, Amine nucleophile | 1. Heat (for rearrangement) 2. Iodine (for cyclization) | 1H-Indole derivative | mdpi.com | | Indole | 1,4-dihydro-2H-cyclopenta[b] indol-3-one (B1248957) | Dimethyl formamide (B127407) dimethylacetal (DMFDMA) | Substituted heteroannulated indole | researchgate.net |

Advanced Synthetic Techniques in Chlorflurazole Research

Modern synthetic chemistry leverages advanced techniques to accelerate the discovery and development process. Microwave-assisted synthesis and diversity-oriented synthesis are two such powerful strategies that have found broad application.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. mdpi.com This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netfrontiersin.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can minimize the formation of side products. mdpi.compensoft.net

In the context of heterocyclic chemistry, MAOS has proven to be a highly effective tool. mdpi.com For example, the synthesis of various azole and azolopyrimidine derivatives, which can take several hours under conventional reflux, can often be completed in a matter of minutes with significantly higher yields using microwave irradiation. mdpi.compensoft.net The development of automated microwave synthesizers, sometimes integrated with purification systems like HPLC-MS, further enhances the throughput for generating compound libraries. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation

| Reaction Type | Conventional Method (Reflux) | Microwave-Assisted Method | Advantage of MAOS | Reference |

|---|---|---|---|---|

| Benzotriazole Amide Synthesis | 5 h 15 min | 6 min 10 s | Drastically reduced reaction time | researchgate.net |

| Ferrocenyl Chalcone Synthesis | 10–40 h | 1–5 min | Significant time reduction, higher yield | frontiersin.org |

| Azolopyrimidine Synthesis | 10–15 h | 5–8 min | Higher yield, shorter time | mdpi.com |

| 1,2,4-Triazole-3-thiol Synthesis | Not specified | 30-60 min | Good yield and purity, efficient | pensoft.net |

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of a wide range of structurally diverse small molecules. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on creating a single complex molecule, DOS employs forward synthetic analysis to generate libraries of compounds that cover a broad area of chemical space. cam.ac.uk A key principle of DOS is "step-economy," which emphasizes minimizing the number of reaction steps to access molecular complexity and diversity. rsc.org

The strategy often involves using a common starting material and directing it down different reaction pathways through the use of "branch points." scispace.com These branch points can involve varying reagents, catalysts, or reaction conditions to transform a single functional group into different ones, leading to diverse molecular skeletons. scispace.com This approach is invaluable for creating libraries of compounds for screening purposes, as it allows for the rapid exploration of novel chemical structures. rsc.org For example, a library of pyrimidine-N-heterocycle hybrids was developed via a two-step, step-economical DOS process from simple, commercially available starting materials. rsc.org This methodology allows for the incorporation of a core scaffold into numerous distinct heterocyclic systems, efficiently generating structural diversity. rsc.orgresearchgate.net

Molecular Mechanisms of Action

Cellular and Subcellular Targets of Chlorflurazole Activity

The activity of Chlorflurazole is directed at specific components within the cell, leading to a cascade of metabolic failures. Research points to two primary subcellular targets: the mitochondria, where it interferes with energy synthesis, and specific enzymes crucial for biosynthesis pathways.

Chlorflurazole is understood to function as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.gov This process is fundamental for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. frontiersin.org

Weakly acidic uncouplers act as protonophores, transporting protons across the inner mitochondrial membrane, which is typically impermeable to them. nih.gov This action dissipates the proton-motive force that is essential for driving ATP synthase. wikipedia.org The result is a disruption of the link between the electron transport chain and ATP synthesis; while the cell expends energy to pump protons and cellular metabolism is stimulated, this energy cannot be captured to produce ATP. wikipedia.orgnih.gov The key characteristics for an effective uncoupler include a bulky hydrophobic structure, an acid-dissociable group, and a strong electron-withdrawing group, which help stabilize the molecule's anion form within the hydrophobic membrane. nih.gov This disruption of energy production is a significant aspect of Chlorflurazole's mechanism.

Chlorflurazole is classified as a herbicide that likely inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wikipedia.orgoapi.int This enzyme is critical in plants and microorganisms, as it catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). wikipedia.orgbiorxiv.org Since these amino acids are essential for protein and DNA synthesis, inhibiting ALS slowly starves the plant, leading to death. wikipedia.orgbiorxiv.org

Herbicides that inhibit ALS, such as those from the sulfonylurea class, bind to the enzyme and block the substrate from accessing the catalytic site. nih.govnih.gov Studies on the herbicide chlorsulfuron, for example, show it to be a potent, noncompetitive inhibitor of ALS. nih.govscilit.com The binding can be a slow, reversible process that eventually leads to the permanent inactivation of the enzyme. nih.govscilit.com The inhibition of ALS by compounds like Chlorflurazole is a key component of its herbicidal action. oapi.intbiorxiv.org

| Target | Mechanism | Consequence |

| Mitochondria | Uncoupling of Oxidative Phosphorylation | Dissipates proton gradient, halts ATP synthesis. wikipedia.org |

| Acetolactate Synthase (ALS) | Inhibition of Enzyme Activity | Blocks biosynthesis of essential branched-chain amino acids. wikipedia.orgbiorxiv.org |

Inhibition of Oxidative Phosphorylation

Characterization of Molecular Interactions with Biological Receptors

The interaction of Chlorflurazole with its biological targets is governed by its specific three-dimensional structure and chemical properties, which allow it to fit into and bind with receptor sites.

Predicting the binding mode of a ligand like Chlorflurazole to its target protein is a crucial aspect of understanding its mechanism and is often achieved through computational molecular docking studies. jpionline.orgvjs.ac.vnresearchgate.net This method simulates the interaction between the small molecule (ligand) and the three-dimensional structure of the protein target, such as ALS or other enzymes. vjs.ac.vnnih.gov

The process involves generating multiple possible orientations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The goal is to identify the most favorable binding mode, which typically corresponds to the lowest energy state. vjs.ac.vn For benzimidazole (B57391) derivatives, docking studies help elucidate how the molecule orients itself within the active site of a target, revealing key interactions that stabilize the complex. jpionline.orgnih.gov These predictive models are fundamental for rational drug and herbicide design. vjs.ac.vn

The binding of Chlorflurazole to its receptor is stabilized by a variety of non-covalent interactions. mdpi.comresearchgate.net These reversible interactions collectively determine the binding affinity and specificity of the molecule. Key non-covalent forces at play for benzimidazole derivatives include:

Hydrogen Bonding: The benzimidazole ring system can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the target's binding pocket. researchgate.netresearchgate.net

Hydrophobic Interactions: The aromatic benzimidazole ring and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar amino acid side chains. mdpi.comresearchgate.net

π-π Stacking: The aromatic nature of the benzimidazole core allows for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The trifluoromethyl (CF3) group on Chlorflurazole is particularly significant. Traditionally viewed as a simple lipophilic group, the CF3 group is now understood to be an amphiphilic bonding partner, capable of acting as both an electrophile and a nucleophile in non-covalent interactions. dntb.gov.ua Its presence can significantly enhance binding with a biological target due to its propensity to form numerous close contacts. mdpi.com

Ligand Binding Mode Prediction and Analysis

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity, providing insights for designing more potent molecules. capes.gov.brnih.govresearchgate.net For benzimidazole derivatives like Chlorflurazole, SAR studies highlight the importance of specific structural features.

The benzimidazole scaffold itself is a critical pharmacophore that interacts with a wide range of biological targets. researchgate.netnih.gov The substitutions on this core nucleus, however, are what fine-tune the activity. nih.govresearchgate.net

C2 Position: The substituent at the C2 position is crucial. In Chlorflurazole, this is a trifluoromethyl (CF3) group. Introducing a CF3 group into heterocyclic systems is a known strategy to improve binding to biological receptors and enhance biological activity. mdpi.comrsc.org

Benzene (B151609) Ring Substituents: The chlorine atoms at the C4 and C5 positions of the benzene portion of the benzimidazole ring also play a vital role. For many benzimidazole derivatives, the presence and position of electron-withdrawing groups, such as halogens, significantly influence their biological potency. researchgate.netcapes.gov.br

SAR studies allow researchers to systematically modify parts of the Chlorflurazole molecule—the benzimidazole core, the C2 substituent, and the halogen positions—to understand their contribution to its inhibitory functions. capes.gov.br

| Structural Feature of Chlorflurazole | Likely Contribution to Activity |

| Benzimidazole Core | Acts as a fundamental pharmacophore; participates in hydrogen bonding and π-π stacking. researchgate.netnih.gov |

| Trifluoromethyl (CF3) Group at C2 | Enhances lipophilicity and metabolic stability; acts as a versatile partner in non-covalent interactions, improving receptor binding. dntb.gov.uamdpi.com |

| Dichloro-substituents at C4, C5 | Act as electron-withdrawing groups, potentially increasing the acidity of the benzimidazole N-H and influencing overall electronic properties and binding affinity. researchgate.netcapes.gov.br |

Influence of Trifluoromethyl Substitution on Biological Potency

The herbicidal efficacy of Chlorflurazole, a member of the 2-trifluoromethylbenzimidazole class of compounds, is significantly influenced by the presence of the trifluoromethyl (-CF3) group at the 2-position of the benzimidazole scaffold. annualreviews.orgjst.go.jpscilit.com This substitution is a critical structural feature that modulates the molecule's physicochemical properties, ultimately enhancing its biological potency as a herbicide. jst.go.jp The primary mechanism of action for Chlorflurazole and related 2-trifluoromethylbenzimidazoles is the uncoupling of oxidative phosphorylation in plant cells. annualreviews.orgnih.gov This process disrupts the production of ATP, the essential energy currency of the cell, leading to metabolic collapse and cell death. Additionally, Chlorflurazole has been observed to inhibit the Hill reaction, a component of the light-dependent reactions of photosynthesis. nih.gov

The trifluoromethyl group exerts its influence through several key effects:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the molecule's ability to penetrate the waxy cuticles of leaves and pass through cellular membranes to reach its target sites within the plant cell, such as the mitochondria.

Electronic Effects and Acidity: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzimidazole N-H proton. The phytotoxicity and the activity as an uncoupler of oxidative phosphorylation for 2-trifluoromethylbenzimidazoles have been shown to be correlated with their pKa values. annualreviews.org This suggests that the anionic form of the molecule may be crucial for its interaction with target proteins in the mitochondrial membrane.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation within the plant. This stability ensures that the herbicide persists in its active form long enough to exert its toxic effects.

Receptor Binding: The introduction of a trifluoromethyl group is known to improve the binding of molecules to biological receptors. jst.go.jp In the case of Chlorflurazole, the -CF3 group likely contributes to a more favorable interaction with components of the oxidative phosphorylation pathway, enhancing its uncoupling efficiency.

Research on various benzimidazole derivatives has consistently highlighted the importance of the trifluoromethyl group for imparting herbicidal activity. jst.go.jp The specific substitution pattern on the benzene ring, in addition to the 2-trifluoromethyl group, further refines the herbicidal profile of these compounds.

Table 1: Influence of 2-Trifluoromethyl Group on Benzimidazole Properties and Herbicidal Activity

| Property | Influence of -CF3 Group | Consequence for Herbicidal Potency |

| Lipophilicity | Increased | Enhanced uptake and transport within the plant |

| Acidity (pKa) | Increased (Lower pKa) | Correlated with higher phytotoxicity and uncoupling activity annualreviews.org |

| Metabolic Stability | Increased | Greater persistence of the active compound |

| Receptor Interaction | Improved Binding | Enhanced disruption of oxidative phosphorylation jst.go.jp |

Derivatization Strategies and Mechanistic Correlates

Derivatization, the chemical modification of a compound to produce new molecules with altered properties, is a fundamental strategy in medicinal and agricultural chemistry to explore structure-activity relationships (SAR) and optimize biological potency. For benzimidazole herbicides like Chlorflurazole, derivatization studies have provided valuable insights into the mechanistic requirements for their phytotoxic action. These strategies typically involve modifications at various positions of the benzimidazole ring system. isca.inijcrt.orgtandfonline.com

The core mechanism of uncoupling oxidative phosphorylation serves as a guiding principle for these derivatization efforts. The goal is often to synthesize derivatives with enhanced uncoupling efficiency, which is expected to correlate with increased herbicidal activity. Key derivatization approaches for benzimidazoles include:

N-1 Position Substitution: The nitrogen atom at position 1 of the benzimidazole ring is a common site for derivatization. Introducing various alkyl or aryl groups can modulate the compound's lipophilicity and steric properties, which in turn can affect its transport to the site of action and its interaction with the target. ijcrt.orgihmc.us For instance, the synthesis of N-alkylated benzimidazoles allows for a systematic study of how chain length and branching affect biological activity. isca.in

Modification of the 2-Position Substituent: While the 2-trifluoromethyl group is a hallmark of potent herbicidal benzimidazoles, exploring other substituents at this position helps to confirm the critical role of the -CF3 group. Comparing the activity of 2-trifluoromethyl derivatives with, for example, 2-methyl or 2-pyridyl derivatives can elucidate the specific contribution of the trifluoromethyl group's electronic and steric properties to the uncoupling mechanism. jst.go.jp

These derivatization strategies have been instrumental in establishing the SAR for herbicidal benzimidazoles. The consistent finding that potent derivatives are effective uncouplers of oxidative phosphorylation reinforces the mechanistic link between the chemical structure and the biological outcome.

Table 2: General Derivatization Strategies for Benzimidazoles and Their Mechanistic Implications for Herbicidal Activity

| Derivatization Site | Example Substituents | Mechanistic Correlate (Effect on Uncoupling Activity) |

| N-1 Position | Alkyl chains, Propyl, Acetamido ijcrt.org | Modulates lipophilicity, potentially improving membrane transport to mitochondria. |

| Benzene Ring (Positions 4, 5, 6, 7) | Halogens (Cl, F), Nitro (NO2), Alkyl google.com | Alters electronic distribution and pKa, directly impacting the molecule's ability to act as a protonophore and uncouple phosphorylation. annualreviews.org |

| 2-Position | Pyridyl, other heterocyclic rings jst.go.jp | Serves as a comparison to establish the superior efficacy of the -CF3 group in promoting uncoupling activity. |

Environmental Fate and Biotransformation Pathways

Environmental Dissipation Mechanisms in Terrestrial and Aquatic Systems

The dissipation of chlorflurazole from the environment involves several key processes, including degradation in soil and transformation in water. These processes are influenced by the chemical properties of the compound and various environmental factors.

Degradation Pathways in Soil Environments

The degradation of benzimidazole (B57391) herbicides, such as chlorflurazole, in soil is predominantly a microbially mediated process. wikipedia.org While specific studies on chlorflurazole's soil degradation are limited, the fate of other benzimidazole fungicides like benomyl (B1667996) and carbendazim (B180503) indicates that they can persist in soil for up to three years. who.int The strong adsorption of these compounds to soil particles tends to reduce their mobility and bioavailability. who.int

For benzimidazole herbicides in general, microbial degradation is the primary pathway of dissipation in soil. wikipedia.org The degradation of halogenated aromatic compounds, a chemical class to which chlorflurazole belongs, can proceed via several microbial mechanisms, including oxygenolytic, hydrolytic, or reductive dehalogenation. wur.nlnih.gov The specific pathway is dependent on the microbial species present and the environmental conditions. For instance, the degradation of the benzimidazole fungicide fuberidazole (B12385) by Pseudomonas syringae and Penicillium chrysogenum has been shown to occur through oxidation, reduction, and hydrolysis of its furan (B31954) ring. tandfonline.com

Factors that influence the degradation of pesticides in soil include soil type, organic matter content, pH, moisture, and temperature, all of which affect microbial activity. epa.gov

Transformation Processes in Aqueous Environments

In aquatic environments, chlorflurazole can undergo transformation through processes such as hydrolysis and photolysis. Benzimidazole fungicides are generally susceptible to hydrolysis, particularly in alkaline conditions, although some are relatively stable at neutral pH. google.commdpi.compreprints.org For example, carbendazim hydrolyzes slowly in alkaline media but is stable in acidic conditions. mdpi.com

Identification and Characterization of Chlorflurazole Metabolites

The biotransformation of chlorflurazole leads to the formation of various metabolites, primarily through hydroxylation and subsequent conjugation.

Hydroxylated Metabolite Formation (e.g., 6-hydroxy-4,5-dichloro-2-trifluoromethylbenzimidazole)

Information on the specific metabolites of chlorflurazole in environmental systems is scarce. However, studies on the metabolism of chlorflurazole in mammalian systems provide insights into potential transformation pathways. In rats, the oral administration of chlorflurazole resulted in the urinary excretion of several hydroxylated metabolites. The major metabolite identified was a conjugate of 6-hydroxy-4,5-dichloro-2-trifluoromethylbenzimidazole. Minor metabolites included conjugates of 7-hydroxy-4,5-dichloro-2-trifluoromethylbenzimidazole and 5-hydroxy-4,6-dichloro-2-trifluoromethylbenzimidazole. This suggests that hydroxylation of the benzene (B151609) ring is a key step in the biotransformation of chlorflurazole.

Conjugation Pathways (e.g., Glucuronide Conjugates)

Following hydroxylation, the resulting metabolites can undergo conjugation reactions, which increase their water solubility and facilitate their excretion in biological systems. In studies with rats and rabbits, the hydroxylated metabolites of chlorflurazole were found to be excreted as glucuronide and sulfate (B86663) conjugates. This indicates that conjugation is a significant pathway in the detoxification and elimination of chlorflurazole and its metabolites.

Biotransformation by Environmental Microbial Communities

The biotransformation of pesticides by microbial communities in soil and water is a critical process that influences their environmental persistence. Microorganisms can utilize pesticides as a source of carbon and energy, leading to their degradation. tandfonline.com

While specific microbial degradation studies for chlorflurazole are not widely documented, the general principles of benzimidazole degradation suggest that microbial action is key. wikipedia.org Bacteria and fungi are known to degrade halogenated aromatic compounds through various enzymatic pathways. nih.gov For example, Pseudomonas and Penicillium species have demonstrated the ability to degrade the benzimidazole fungicide fuberidazole, breaking it down into metabolites like benzimidazole-2-carboxylic acid and benzimidazole. tandfonline.comnih.gov The degradation of chlorinated aromatic compounds can be initiated by dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to its eventual cleavage. wur.nl It is plausible that similar microbial communities and enzymatic processes are involved in the biotransformation of chlorflurazole in the environment.

Impact of Chlorflurazole on Soil Microorganism Activity

Chlorflurazole, a benzimidazole herbicide, can exert significant influence on the activity of soil microorganisms. Research indicates that the inhibitory effects of Chlorflurazole on bacterial proliferation are noteworthy, placing it in a category with other herbicides known for their impact on soil microbes. researchgate.net The chemical structure of Chlorflurazole, specifically the 2-trifluoromethylbenzimidazole moiety, is associated with compounds that act as uncoupling agents of oxidative phosphorylation. acs.org This mechanism can disrupt the energy production processes in microbial cells, potentially leading to reduced metabolic activity and population decline.

The persistence and impact of compounds structurally similar to Chlorflurazole have been observed in soil studies. For instance, the degradation product of fenazaflor, 5,6-dichloro-2-trifluoromethylbenzimidazole, demonstrated varied persistence depending on the season. Its disappearance from the soil was slow during the cooler months of autumn, winter, and early spring, but accelerated significantly in the summer. oup.com This seasonal variation strongly suggests that microbial activity, which is higher in warmer temperatures, plays a crucial role in the breakdown of such compounds. oup.com The limited mobility of this related compound in soil, with residues not being detected beyond a 6-inch depth, implies that its effects are likely concentrated in the upper soil layers where microbial populations are most dense. oup.com

While direct and extensive research on Chlorflurazole's specific effects on various soil enzyme activities is limited, the application of fungicides and herbicides, in general, has been shown to alter the biochemical processes in soil. cabidigitallibrary.orgpjoes.com These alterations can manifest as either a stimulation or inhibition of enzyme activities, depending on the specific enzyme, the concentration of the chemical, and the soil type. cabidigitallibrary.orgpjoes.com Given Chlorflurazole's chemical nature, it is plausible that it could interfere with key soil enzymes involved in nutrient cycling.

Table 1: Observed and Inferred Impacts of Chlorflurazole on Soil Microbial Parameters

| Microbial Parameter | Observed/Inferred Impact | Reference |

| Bacterial Proliferation | Inhibitory | researchgate.net |

| Microbial Metabolism | Potential disruption via uncoupling of oxidative phosphorylation | acs.org |

| Seasonal Degradation | Higher degradation likely in summer due to increased microbial activity (inferred from a similar compound) | oup.com |

| Soil Mobility | Likely limited to upper soil layers (inferred from a similar compound) | oup.com |

Mechanisms of Microbial Degradation and Detoxification

The biotransformation of Chlorflurazole in the soil environment is a critical process that determines its persistence and potential long-term impacts. While specific degradation pathways for Chlorflurazole are not extensively detailed in publicly available literature, the term "biotransformation" is associated with it in patent documentation, indicating that microbial breakdown is a recognized route of dissipation. googleapis.com Based on its chemical structure as a halogenated benzimidazole, several microbial degradation mechanisms can be inferred.

Microorganisms employ a variety of enzymes to break down complex organic molecules like pesticides. The degradation of aromatic compounds, a category that includes the benzimidazole ring of Chlorflurazole, often involves initial oxidation reactions catalyzed by oxygenases. These enzymes introduce oxygen atoms into the aromatic ring, making it less stable and more susceptible to cleavage.

For halogenated compounds, dehalogenation is a key detoxification step. Microbes have evolved enzymes called dehalogenases that can cleave carbon-halogen bonds. In the case of Chlorflurazole, which contains chlorine and fluorine atoms, enzymatic removal of these halogens would be a crucial step in its detoxification. The carbon-fluorine bond is particularly strong and its cleavage often represents a rate-limiting step in the degradation of fluorinated pesticides.

Analytical Methodologies for Chlorflurazole Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Chlorflurazole, providing the necessary separation from other substances to ensure accurate measurement. When coupled with mass spectrometry, these techniques offer high sensitivity and specificity. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the elemental and isotopic composition of a sample with a high degree of precision. measurlabs.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of an exact mass. bioanalysis-zone.com This capability is crucial for the unambiguous identification of Chlorflurazole, as it enables the differentiation between ions of different elemental compositions that may have very similar molecular masses. filab.fr

The primary advantage of HRMS in Chlorflurazole research is its ability to confirm the elemental formula of the analyte. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can confidently identify the compound. Mass spectrometers are generally considered high-resolution if they have a resolving power greater than 10,000. filab.frmdpi.com This level of resolution is essential for distinguishing target compounds from matrix interferences, a common challenge in environmental and biological samples. mdpi.com

Table 1: HRMS Data for Chlorflurazole (C₁₀H₄Cl₂F₃N₃) This table is illustrative and based on theoretical calculations for demonstrating HRMS principles.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₄Cl₂F₃N₃ |

| Theoretical Exact Mass | 308.9734 u |

| Typical Measured Mass | 308.9731 u |

| Mass Accuracy | < 1 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic molecules, making it a common technique for monitoring pesticides and herbicides. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components within a capillary column. scioninstruments.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint. thermofisher.com

The application of GC-MS is established for the detection of various herbicides, including Chlorflurazole. googleapis.com The technique is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org For quantitative studies, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific fragment ions characteristic of Chlorflurazole. thermofisher.com For more complex samples where higher selectivity is needed, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com

Table 2: Typical GC-MS Parameters for Herbicide Analysis

| Parameter | Description |

|---|---|

| Gas Chromatograph (GC) | |

| Injection Port Temperature | 250 - 300 °C |

| Column | HP-5MS or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped; e.g., 70°C initial, ramp to 300°C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that pairs the physical separation capabilities of liquid chromatography (most often HPLC) with the mass analysis of mass spectrometry. wikipedia.org It is a cornerstone for the quantification of drugs, metabolites, and other organic compounds in complex biological and environmental matrices. nih.govmercodia.com LC-MS is particularly valuable for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. wikipedia.org

In drug metabolism and environmental monitoring, LC-MS, and particularly its tandem version (LC-MS/MS), provides high sensitivity and selectivity. researchgate.netnih.gov The process involves separating Chlorflurazole from the sample matrix on an LC column (typically a reversed-phase column) before it is introduced into the mass spectrometer's ion source (e.g., ESI). wikipedia.org The generation of a standard curve allows for the precise quantification of the analyte. nih.gov This method is widely used for analyzing a vast range of compounds in sectors from pharmaceutical to agrochemical industries. wikipedia.org

Table 3: Typical LC-MS/MS Method Parameters for Small Molecule Quantification

| Parameter | Description |

|---|---|

| Liquid Chromatograph (LC) | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometer (MS/MS) | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Advanced Characterization Approaches

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the fundamental characterization and structural elucidation of molecules like Chlorflurazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules. libretexts.orgweebly.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. slideshare.net The resulting spectrum provides rich information about the molecule's carbon-hydrogen framework. core.ac.uk

For Chlorflurazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to confirm its structure.

¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR would identify the number of unique carbon atoms.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to piece together molecular fragments.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different parts of the molecule, such as linking substituents to the benzimidazole (B57391) ring. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Chlorflurazole This table is illustrative, showing predicted values based on the known structure and general NMR principles.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic CH | 7.5 - 8.5 | Doublet, Singlet |

| N-H | 12.0 - 14.0 | Broad Singlet |

| ¹³C NMR | ||

| Aromatic C-H | 110 - 130 | |

| Aromatic C-Cl | 130 - 140 | |

| Aromatic C-N | 140 - 155 | |

| C=N | ~155 |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate (stretch, bend, or twist). scienceready.com.au Since different types of bonds absorb radiation at characteristic frequencies, the resulting IR spectrum serves as a fingerprint for the molecule's functional groups. libretexts.orgwikipedia.org

For Chlorflurazole, IR spectroscopy would be used to confirm the presence of key structural features. For example, the N-H bond in the imidazole (B134444) ring, the aromatic C-H bonds, the C=N bond, and the carbon-halogen (C-Cl and C-F) bonds would all show characteristic absorption bands. The position, intensity (strong or weak), and shape (sharp or broad) of these peaks provide evidence for the proposed structure. savemyexams.com

Table 5: Characteristic IR Absorption Frequencies for Chlorflurazole

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Imidazole | N-H stretch | 3100 - 3500 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Imine | C=N stretch | 1600 - 1690 |

| Trifluoromethyl | C-F stretch | 1000 - 1400 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Challenges and Innovations in Analytical Method Development

The development of robust and sensitive analytical methodologies is paramount for the comprehensive study of Chlorflurazole, particularly in understanding its environmental fate and behavior. Researchers face significant hurdles in both the differentiation of its potential isomers and the detection of minute quantities in complex environmental samples. This section delves into the specific challenges encountered and the innovative strategies being employed to overcome them.

Isomer Separation and Identification Strategies

A significant analytical challenge in the study of many chemical compounds, including potentially Chlorflurazole, lies in the separation and identification of their isomers. Isomers are molecules that share the same molecular formula but have different structural arrangements. nagwa.comsaskoer.casydney.edu.au This structural difference can lead to variations in their physicochemical properties, biological activity, and toxicity. Consequently, the ability to distinguish between isomers is crucial for accurate risk assessment and regulatory compliance.

The primary difficulty in isomer analysis stems from their often subtle structural differences, which can make them indistinguishable using conventional analytical techniques. For instance, positional isomers, where a functional group is located at a different position on the carbon skeleton, can exhibit very similar chromatographic and mass spectrometric behaviors. nagwa.com

Innovations in analytical chemistry are providing powerful tools to tackle the isomer problem. Advanced chromatographic techniques are at the forefront of these developments. Supercritical fluid chromatography (SFC) has emerged as a promising alternative to traditional liquid chromatography (LC) and gas chromatography (GC) for isomer separations. SFC, which uses a supercritical fluid as the mobile phase, can offer faster separations and unique selectivity for complex isomeric mixtures. lcms.czwaters.com For example, the separation of canagliflozin (B192856) and its isomeric impurities was significantly improved using SFC, reducing analysis time from 65 minutes to just 11 minutes compared to reverse phase LC. waters.com

Furthermore, multidimensional chromatography, such as two-dimensional liquid chromatography (LC-LC) or gas chromatography (GC-GC), enhances separation power by subjecting the sample to two different separation mechanisms. This approach increases the likelihood of resolving closely related isomers.

In conjunction with advanced separation techniques, modern mass spectrometry (MS) plays a critical role in isomer identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in confirming the elemental composition of an isomer. alsglobal.com However, since isomers have the same mass, MS alone is often insufficient for differentiation.

A groundbreaking innovation in this area is the coupling of chromatography with ion mobility spectrometry-mass spectrometry (IMS-MS). IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov This technique has proven effective in separating steroid isomers that were indistinguishable by LC-MS/MS alone. nih.govthermofisher.com Trapped ion mobility spectrometry (TIMS), a variant of IMS, has demonstrated the ability to separate steroid isomer pairs by forming heterodimers with a steroid analogue, enhancing separation efficiency. nih.gov While not yet documented for Chlorflurazole, these advanced techniques represent the cutting edge of isomer analysis and are applicable to complex molecules of this nature.

Another innovative strategy involves derivatization, where isomers are chemically modified to enhance their separation or detection characteristics. For example, in-source, droplet-based derivatization coupled with LC-MS/MS has been used to differentiate sucrose (B13894) isomers by creating diagnostic fragment ions. nih.gov

Table 1: Innovative Strategies for Isomer Separation and Identification

| Strategy | Principle | Application Example | Reference(s) |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for fast and selective separations. | Rapid separation of canagliflozin and its isomeric impurities. | lcms.czwaters.com |

| Multidimensional Chromatography (e.g., LC-LC, GC-GC) | Employs two or more independent separation stages to increase peak capacity and resolve complex mixtures. | General strategy for complex isomeric profiling. | N/A |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. | Successful separation of steroid isomers (e.g., 17-hydroxyprogesterone/11-deoxycorticosterone). | nih.gov |

| Trapped Ion Mobility Spectrometry (TIMS) | A high-resolution form of IMS that has been used to separate steroid isomer pairs by forming heterodimers. | Enhanced separation of androsterone/epiandrosterone isomers. | nih.gov |

| Derivatization Techniques | Chemical modification of isomers to improve their chromatographic separation or mass spectrometric detection. | Differentiation of sucrose isomers using in-source, droplet-based derivatization. | nih.gov |

Trace Residue Analysis in Complex Environmental Matrices

Detecting and quantifying trace residues of Chlorflurazole in complex environmental matrices such as soil and water presents a formidable analytical challenge. youtube.compnnl.gov The primary difficulties include the low concentrations at which the compound may be present and the presence of a multitude of interfering substances in the sample matrix, which can obscure the analytical signal. alsglobal.comunl.pt Effective analytical methods must therefore be highly sensitive, selective, and robust.

A significant challenge in trace analysis is the sample preparation step, which aims to extract the analyte of interest from the matrix and remove interfering components. hpst.cz Soils, in particular, are highly complex, containing a wide variety of organic and inorganic constituents that can interfere with the analysis. unl.ptresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis in recent years and represents a significant innovation in sample preparation. pragolab.czeurl-pesticides.eurestek.comresearchgate.net This approach typically involves a two-step process: an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences. researchgate.net The versatility of the QuEChERS method allows for modifications to suit different matrices. For example, for low-moisture samples like dry soil, water is added during the extraction phase to ensure efficient partitioning of the analytes. restek.com

Innovations in the QuEChERS methodology include the development of various salt and sorbent combinations to optimize recovery and cleanup for specific analyte-matrix combinations. For instance, different d-SPE sorbents can be used to target and remove particular types of interferences, such as lipids or pigments. restek.com

Following extraction and cleanup, the instrumental analysis is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). unl.ptresearchgate.net The use of tandem mass spectrometry (MS/MS) is a key innovation for trace residue analysis, as it provides a high degree of selectivity and sensitivity. alsglobal.com In GC-MS/MS or LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and one or more characteristic product ions are monitored for quantification. This process significantly reduces the impact of matrix interferences, allowing for the reliable detection of trace-level contaminants. alsglobal.com

For the analysis of pesticides in soil, a multi-residue method using an optimized QuEChERS extraction followed by LC-MS/MS has been developed to quantify 146 different pesticides with a median limit of quantification of 0.2 ng/g. nih.gov Similarly, a miniaturized QuEChERS method combined with GC-MS has been validated for the determination of several pesticides in water, achieving detection limits in the low µg/L range. researchgate.net

Table 2: Key Aspects of Trace Residue Analysis Methodologies

| Analytical Step | Challenge | Innovative Approach | Common Techniques | Reference(s) |

|---|---|---|---|---|

| Sample Preparation | Complex matrices (soil, water) with numerous interfering substances. | QuEChERS Method: Streamlined extraction and cleanup. Modifications for different matrix types (e.g., adding water to dry samples). | Acetonitrile extraction, partitioning with salts (e.g., MgSO₄, NaCl), dispersive solid-phase extraction (d-SPE) with various sorbents. | pragolab.czeurl-pesticides.eurestek.comresearchgate.netnih.gov |